molecular formula C10H17NO B3013791 1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane CAS No. 1820607-46-2

1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B3013791
CAS No.: 1820607-46-2
M. Wt: 167.252
InChI Key: RAXHZYMUQQRXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane is a spirocyclic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . This compound is characterized by its unique spiro structure, which consists of a cyclopropyl group fused to an oxazolidine ring. The spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with an oxirane or oxetane compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and catalyst type, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. These processes often utilize automated systems to control reaction parameters and optimize production efficiency. The choice of raw materials and catalysts, as well as the design of the reaction setup, are critical factors in achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced spirocyclic compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into binding sites of enzymes or receptors, modulating their activity. The cyclopropyl group can enhance binding affinity and selectivity, while the oxazolidine ring may contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane is unique due to its specific combination of a cyclopropyl group and an oxazolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the design of novel compounds with specific biological activities and industrial uses .

Properties

IUPAC Name

3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-8(1)9-10(7-11-9)3-5-12-6-4-10/h8-9,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXHZYMUQQRXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C3(CCOCC3)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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